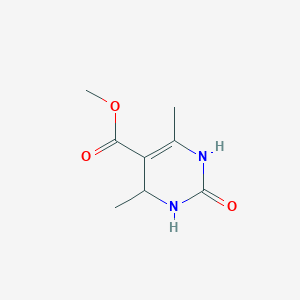

Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a partially saturated pyrimidine ring with a ketone group at position 2, methyl substituents at positions 4 and 6, and a methyl ester at position 3. DHPMs are structurally related to bioactive molecules like monastrol, a known inhibitor of kinesin Eg5, and are often synthesized via Biginelli-like multicomponent reactions .

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h4H,1-3H3,(H2,9,10,12) |

InChI Key |

UTNYTXGLYBQBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C(NC(=O)N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of acetaldehyde, methyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidine compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that modifications in the methyl group position significantly influenced the antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Analgesic and Anti-inflammatory Properties

Another area of interest is the compound's analgesic and anti-inflammatory effects. In preclinical studies, derivatives were tested for their ability to alleviate pain and reduce inflammation in animal models. The results indicated a notable reduction in inflammation markers when administered at specific dosages .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. A study evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing that the compound induces apoptosis through the activation of caspase pathways .

Agricultural Science

Pesticidal Applications

The compound has been explored for its pesticidal properties. Research indicates that certain derivatives exhibit insecticidal activity against common agricultural pests. For example, a study reported that specific formulations led to a significant decrease in pest populations in controlled environments .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been studied for its role as a plant growth regulator. Experiments showed that it could enhance seed germination rates and promote root development in various plant species .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers have successfully incorporated it into polymer matrices to create composites that exhibit improved durability under stress .

Nanomaterials Development

Furthermore, there is ongoing research into using this compound in the development of nanomaterials. Its unique chemical structure allows for functionalization at the nanoscale, leading to applications in drug delivery systems and biosensors .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related analogs:

Key Findings from Comparative Studies

Electronic Effects of 2-Oxo vs. 2-Thioxo Substitution :

- The replacement of the 2-oxo group with 2-thioxo (e.g., in and ) increases electron density at the C2 position, as shown by Laplacian values in Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) analysis . This enhances hydrogen-bonding interactions and reactivity in catalytic processes.

- Thioxo derivatives exhibit distinct NMR chemical shifts (e.g., δ ~160–170 ppm for C=S in 13C NMR) compared to oxo analogs (δ ~170–180 ppm for C=O) .

Steric and Conformational Effects :

- Bulky substituents like phenyl or methoxyphenyl at C4/C6 () increase steric hindrance, affecting ring puckering. For example, ethyl 4,6-bis(4-methoxyphenyl) derivatives exhibit dihedral angles >80° between aromatic rings and the pyrimidine core .

- In , the methoxycarbonylmethyl group at C6 alters the torsion angle (C6–C15–C16–O4 = ~0° vs. 180° in ethyl analogs), influencing cyclization pathways in synthesis .

Biological Activity :

- Monastrol analogs (e.g., ethyl 6-methyl-4-phenyl-2-thioxo derivatives) demonstrate anticancer activity due to structural mimicry of ATP-binding sites in kinesins . The target compound’s methyl groups may reduce steric clashes in binding pockets compared to phenyl-substituted analogs.

Crystal Packing and Solubility :

- Methyl esters (e.g., target compound) exhibit higher solubility in polar solvents compared to ethyl esters due to reduced hydrophobicity.

- Hydrogen-bonding networks (e.g., C–H···O interactions in ) stabilize crystal structures, with oxo derivatives forming more rigid lattices than thioxo analogs .

Biological Activity

Methyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 212.22 g/mol

- CAS Number : 77286-82-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. For instance:

-

Antibacterial Studies : A study assessed the antibacterial activity of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential as antibacterial agents .

Compound Name Zone of Inhibition (mm) Bacteria Tested Methyl 4,6-dimethyl-2-oxo... 15 E. coli Methyl 4,6-dimethyl-2-oxo... 18 S. aureus - Mechanism of Action : The mechanism behind the antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

Cytotoxicity studies have shown that methyl 4,6-dimethyl-2-oxo-tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines:

-

Cell Lines Tested : Studies involving human acute promyelocytic leukemia cells (HL60) revealed that these compounds could significantly reduce cell viability.

Concentration (µM) % Cell Viability 10 85 25 65 50 45 - Apoptosis Induction : Flow cytometry analysis indicated that the compounds triggered caspase-mediated apoptosis pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl 4,6-dimethyl-2-oxo-tetrahydropyrimidine was tested against various pathogens. The study found that the compound exhibited a strong inhibitory effect on both E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating HL60 cells with varying concentrations over a period of 48 hours. The results demonstrated a dose-dependent reduction in cell viability and significant induction of apoptosis at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.